molecular formula C8H9BrN2 B581257 4-Bromo-N-cyclopropylpyridin-2-amine CAS No. 1209458-84-3

4-Bromo-N-cyclopropylpyridin-2-amine

Cat. No. B581257
CAS RN: 1209458-84-3
M. Wt: 213.078
InChI Key: ODLZYUOHICTMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclopropylpyridin-2-amine, also known as 4-BCPA, is an organic compound that has been extensively studied for its potential applications in the fields of materials science, organic synthesis, and drug discovery. 4-BCPA is a brominated derivative of the cyclopropylpyridin-2-amine molecule and is known to exhibit a range of interesting physical and chemical properties.

Scientific Research Applications

Spiroaziridination and Amination Reactions

One significant application involves the use of primary amines in spiroaziridination reactions under high pressure, yielding expected spiroaziridines with good yields and diastereomeric excesses. These reactions, particularly with bulky or aromatic amines, demonstrate the versatility of amine reactions in synthesizing complex organic structures (Rulev & Maddaluno, 2001).

Catalysis and Amination of Aryl Halides

A significant application area is the copper-catalyzed amination of aryl halides, where bromopyridines are converted into aminopyridines with high yield under mild conditions. This protocol highlights the role of copper catalysis in facilitating amination reactions, which is crucial for synthesizing various biologically active and chemically significant pyridine derivatives (Lang et al., 2001).

Synthesis of Aziridines and Pyrroles

The base-mediated intramolecular amination of chiral bromoallenes to synthesize 2,3-cis-2-ethynylaziridines with high selectivity is another remarkable application. Such synthetic methodologies underscore the importance of these compounds in constructing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules (Ohno et al., 2002). Similarly, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions further demonstrates the utility of bromo-derivatives in synthesizing heterocyclic compounds with potential biological activities (Aquino et al., 2015).

Lewis Base Synthesis

The efficient synthesis of highly electron-rich, dialkylamino-substituted terpyridines illustrates the use of bromo-substituted pyridines in preparing compounds with significant Lewis base properties. These compounds are predicted to have high methyl cation affinities, making them excellent ligands for various catalytic applications (Kleoff et al., 2019).

Mechanism of Action

    Target of Action

    Many compounds similar to “4-Bromo-N-cyclopropylpyridin-2-amine” are used in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. The primary targets of these reactions are carbon atoms in organic molecules .

    Mode of Action

    In a Suzuki–Miyaura coupling reaction, the compound would interact with its targets (carbon atoms) through a process involving oxidative addition and transmetalation . The palladium catalyst first undergoes oxidative addition to form a new palladium-carbon bond. Then, transmetalation occurs, transferring an organic group from boron to palladium .

    Biochemical Pathways

    The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic compounds . The products of these reactions can be involved in various biochemical pathways, depending on their specific structures and functional groups.

    Result of Action

    The result of the compound’s action would be the formation of a new organic compound through the creation of a new carbon-carbon bond . This new compound could have various effects at the molecular and cellular level, depending on its specific structure and properties.

    Action Environment

    The efficacy and stability of “4-Bromo-N-cyclopropylpyridin-2-amine” under different environmental conditions would depend on various factors, including temperature, pH, and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

4-bromo-N-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLZYUOHICTMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682475
Record name 4-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclopropylpyridin-2-amine

CAS RN

1209458-84-3
Record name 4-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.